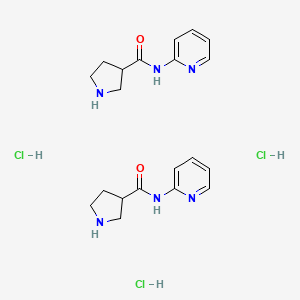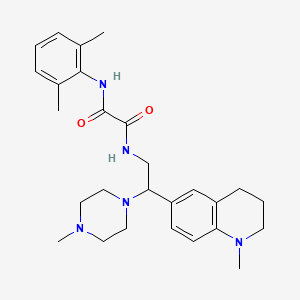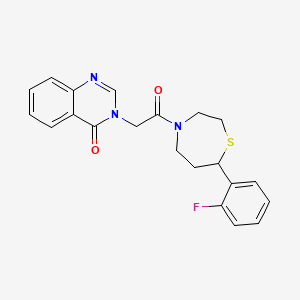![molecular formula C16H16N2O2 B2521142 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole CAS No. 1031971-42-2](/img/structure/B2521142.png)
2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antileukemic, antimicrobial, and antiproliferative activities, as demonstrated by various studies on similar compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring via cyclization reactions. For example, the synthesis of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles involves multiple steps, including amidation, nitration, catalytic reduction, and cyclization, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole . Similarly, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of substituents on the benzimidazole nucleus, which is crucial for their antihistaminic activity .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectroscopy. For instance, the structure of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives was confirmed using these techniques . The planarity of the benzimidazole core and the presence of intramolecular hydrogen bonding are common structural features that can influence the biological activity of these compounds .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including interactions with tubulin, which can inhibit tubulin polymerization and thus possess antiproliferative activity against cancer cells . They can also interact with biological targets such as enzymes, receptors, and DNA, leading to diverse pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and the compound's overall reactivity. The antibacterial activity of benzimidazole derivatives, for example, is often evaluated using methods like the disk diffusion method, and their efficacy can be influenced by their solubility and stability .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : Benzimidazole derivatives have been synthesized and tested for their potential anticancer properties. For example, compounds synthesized by reaction of a Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating their potential use in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).
DNA Topoisomerase Inhibition : Several benzimidazole derivatives exhibit activities as inhibitors of type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. This property suggests their utility in the development of new therapeutic agents for diseases associated with DNA replication errors (Alpan, Gunes, & Topçu, 2007).
Antibacterial and Antifungal Properties : Benzimidazole derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Specific modifications to the benzimidazole structure have been found to retain antibacterial potency and selectivity, indicating their use in targeting specific bacterial species (Kühler et al., 2002).
Inhibitory Activity Against Eukaryotic Topoisomerase II : Compounds with benzimidazole, benzoxazole, and benzothiazole structures have been evaluated for their inhibitory activity against eukaryotic DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Some derivatives were found more active than the reference drug etoposide, highlighting their potential in cancer therapy (Pınar et al., 2004).
Phosphatidylinositol 3-Kinase (PI3K) Inhibition : A structure-activity relationship study of the PI3K inhibitor ZSTK474 revealed that certain benzimidazole derivatives displayed significant potency against class Ia PI3K enzymes and showed efficacy in in vivo cancer models. This suggests their potential in cancer treatment by targeting the PI3K signaling pathway (Rewcastle et al., 2011).
Wirkmechanismus
The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazoles act as enzyme inhibitors, while others can interact with DNA or proteins . The specific mechanism of action of “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would need to be determined experimentally.
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would depend on its biological activity and physicochemical properties. Benzimidazole derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry, materials science, and catalysis .
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-8-14-16(11)18-15(17-14)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJMOLFWJUMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)




![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)

